2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Overview
Description
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . This compound is part of the isoquinoline family, which is known for its diverse range of biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate typically involves the esterification of isoquinoline-2,4-dicarboxylic acid with tert-butyl alcohol and methanol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate can be compared with other similar compounds, such as:
Isoquinoline-2,4-dicarboxylic acid: The parent compound from which this compound is derived.
2-tert-Butyl isoquinoline-2,4-dicarboxylate: A similar compound with a different substitution pattern.
4-methyl isoquinoline-2,4-dicarboxylate: Another related compound with a different substitution pattern
Properties
IUPAC Name |
2-O-tert-butyl 4-O-methyl 1H-isoquinoline-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANTJFZKVKKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718484 | |
Record name | 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-86-9 | |
Record name | 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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